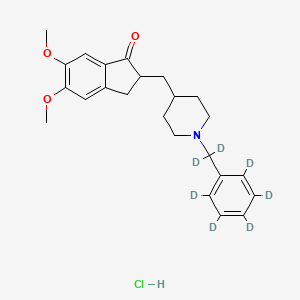

Donepezil-d7 Hydrochloride

Descripción

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a critical technique in modern pharmaceutical research, offering profound insights into the behavior of drugs within biological systems. musechem.comadesisinc.com By incorporating stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules, scientists can trace their journey through the body without altering their fundamental chemical properties. musechem.commetsol.com This methodology is pivotal for:

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Labeled compounds allow for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comthalesnano.com This information is fundamental to understanding a drug's efficacy and safety profile. adesisinc.com

Bioanalytical Assays: In techniques like mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards. thalesnano.com Their similar chemical behavior to the unlabeled drug, but distinct mass, allows for highly accurate and reliable quantification in complex biological samples like plasma or tissue. veeprho.comthalesnano.com

Mechanistic Studies: Isotopic labeling helps in elucidating the intricate mechanisms of drug action and metabolic pathways at a molecular level. musechem.comthalesnano.com

Role of Donepezil-d7 Hydrochloride as a Research Tool

This compound serves primarily as a specialized tool in analytical and pharmacokinetic research. veeprho.com Its key application is as an internal standard for the quantification of donepezil (B133215) in biological matrices. veeprho.comresearchgate.net When analyzing samples from preclinical or clinical studies, this compound is added in a known quantity. Due to its identical chemical properties, it experiences the same extraction and ionization efficiencies as the non-labeled donepezil during analysis by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net However, its higher mass allows it to be distinguished from the parent drug, enabling precise and accurate measurement of donepezil concentrations. veeprho.comresearchgate.net

This accurate quantification is crucial for:

Therapeutic drug monitoring. veeprho.com

Pharmacokinetic studies, which detail how the drug is processed by the body over time. veeprho.comveeprho.com

Metabolic research to identify and quantify the byproducts of drug metabolism. veeprho.com

Overview of Deuterium Incorporation in Pharmaceutical Compounds for Research Applications

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an increasingly important tool in drug discovery and development. clearsynth.comtandfonline.com The replacement of hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can have a significant impact on a drug's properties. nih.gov

The primary reason for this is the Deuterium Kinetic Isotope Effect (DKIE) . tandfonline.comheraldopenaccess.us The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, which are often mediated by enzymes like the cytochrome P450 (CYP450) family. tandfonline.com

For research applications, deuterium labeling is valuable for:

Investigating Reaction Mechanisms: By selectively placing deuterium atoms, researchers can trace the steps of chemical and biological transformations. thalesnano.com

Probing Pharmacokinetic Properties: Deuterium-labeled molecules allow for accurate tracing of a compound's metabolic fate in biological systems. thalesnano.com

Internal Standards: As with this compound, deuterated compounds are widely used as internal standards in mass spectrometry to improve analytical accuracy. thalesnano.com

Contextualizing this compound within Cholinesterase Inhibitor Research Paradigms

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). chemicalbook.comnih.gov By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. longdom.org

Within the research paradigm of cholinesterase inhibitors, this compound plays a crucial role in the analytical validation and pharmacokinetic characterization of donepezil and its analogs. veeprho.comresearchgate.net Research in this area often involves the development of new cholinesterase inhibitors with improved efficacy, selectivity, or metabolic stability. heraldopenaccess.usnih.gov In these studies, accurate measurement of the parent drug and its metabolites is essential. The use of deuterated standards like this compound ensures the reliability of the data generated in these preclinical and clinical investigations. veeprho.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-KABCIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Deuterium (B1214612) Incorporation during Donepezil (B133215) Hydrochloride Synthesis

The strategic placement of deuterium atoms on the N-benzyl group of the piperidine (B6355638) ring is the defining feature of Donepezil-d7. This is achieved by utilizing a deuterated precursor during the synthesis process. The general synthesis of donepezil involves the condensation of 5,6-dimethoxy-1-indanone with a piperidine derivative, followed by reduction and benzylation steps, or variations thereof. nih.govasianpubs.orggoogle.com

The most direct method for synthesizing Donepezil-d7 involves the use of a deuterated benzylating agent. The common structure of Donepezil-d7 features deuterium on the phenyl ring and the methylene bridge of the benzyl group (phenyl-d5, methyl-d2). nih.govlgcstandards.com Therefore, the synthesis requires a precursor like Benzyl-d7 bromide or Benzyl-d7 chloride.

This deuterated precursor is then reacted with the piperidine intermediate, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, to form the final deuterated product. An alternative approach involves starting with deuterated benzaldehyde (benzaldehyde-d5) to synthesize the N-benzyl-d5-piperidine moiety, followed by further steps that could introduce the additional two deuterium atoms on the methylene group. A patent for deuterated donepezil derivatives describes a method for preparing a deuterated indanone intermediate by reacting a precursor with deuterated methyl iodide, showcasing the general principle of using deuterated reagents for specific labeling. google.com

| Non-Deuterated Precursor | Deuterated Precursor for Donepezil-d7 | Purpose in Synthesis |

|---|---|---|

| Benzyl chloride | Benzyl-d7 chloride | Introduces the N-benzyl-d7 group |

| 1-benzyl-4-formylpiperidine | 1-(benzyl-d7)-4-formylpiperidine | Used in condensation reaction with the indanone moiety |

The synthesis of donepezil often involves the reduction of an unsaturated intermediate, 2-(1-benzylpiperidin-4-ylidene)methyl]-5,6-dimethoxy-1-indanone, to create the chiral center in the final molecule. nih.gov This reduction can be achieved using methods like catalytic hydrogenation. Asymmetric hydrogenation techniques are employed to produce a specific enantiomer, which is a common strategy in modern pharmaceutical synthesis to enhance therapeutic efficacy.

In the synthesis of Donepezil-d7, the same stereoselective principles apply. The deuterium labeling is on the N-benzyl group, which is typically not directly involved in the stereocenter-forming reduction step on the indanone ring system. Therefore, established stereoselective hydrogenation methods used for the non-labeled donepezil can be directly adapted for the synthesis of its deuterated analogs, ensuring the desired stereochemistry is achieved.

The synthesis of Donepezil-d7 Hydrochloride presents unique challenges alongside those inherent in the synthesis of the parent compound.

Challenges:

Cost and Availability of Deuterated Reagents: Deuterated starting materials, such as Benzyl-d7 chloride or deuterated solvents like D2O, are significantly more expensive than their non-deuterated counterparts. researchgate.net

Isotopic Scrambling: During synthesis, there is a risk of deuterium-hydrogen exchange with non-deuterated solvents or reagents, which can lower the isotopic purity of the final product. Reaction conditions must be carefully controlled to minimize this scrambling.

Industrial Scalability: Many published synthesis routes for donepezil suffer from low yields, multiple steps, or require difficult purification methods like column chromatography, making them unsuitable for large-scale production. google.com These challenges are compounded in the deuterated synthesis by the high cost of materials.

Innovations:

Improved Catalytic Methods: Research into more efficient and industrially scalable processes for donepezil is ongoing, focusing on improved catalysts for hydrogenation and other key steps. asianpubs.org A sequential-flow synthesis featuring heterogeneous catalysis and hydrogenation has been reported as a green and sustainable strategy. asianpubs.org

Efficient Deuteration Techniques: Innovations in deuteration chemistry, such as the use of Lewis acidic catalysts like B(C6F5)3 with D2O for α-deuteration of carbonyl compounds, represent novel strategies for incorporating deuterium efficiently. researchgate.net While this specific method targets a different position, it exemplifies the development of more controlled and efficient labeling technologies.

Characterization Techniques for Deuterated Donepezil Analogs

Confirming the successful incorporation of deuterium and assessing the purity of this compound requires specialized analytical techniques.

Mass Spectrometry (MS): This is the primary technique for confirming the successful deuteration of the molecule. The incorporation of seven deuterium atoms results in a predictable increase in molecular weight. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the deuterated compound and its fragments, confirming the d7 labeling. mdpi.com For instance, a key fragment in the mass spectrum of non-deuterated donepezil is the benzyl cation (C7H7+), which appears at a mass-to-charge ratio (m/z) of 91.1. researchgate.net For Donepezil-d7, this fragment would be the benzyl-d7 cation (C7D7+), appearing at an m/z of approximately 98.

| Property | Donepezil | Donepezil-d7 | Reference |

|---|---|---|---|

| Molecular Formula | C24H29NO3 | C24H22D7NO3 | nih.govlgcstandards.com |

| Average Molecular Weight (HCl salt) | 415.96 g/mol | 423.00 g/mol | lgcstandards.com |

| Monoisotopic Mass (Free Base) | 379.214744 Da | 386.258681 Da | nih.gov |

| Key MS Fragment (m/z) | ~91 (Benzyl cation) | ~98 (Benzyl-d7 cation) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for determining the specific locations of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Donepezil-d7, the signals corresponding to the protons on the benzyl group would be absent or significantly diminished, providing clear evidence of deuterium substitution at those positions.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum would show signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms, confirming their precise location within the molecular structure.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and may experience a slight upfield shift compared to the non-deuterated compound.

Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms. High isotopic purity is essential for internal standards to ensure accurate quantification.

Mass Spectrometry is the most common method for this assessment. By analyzing the ion cluster of the molecular ion peak, the relative abundance of the desired Donepezil-d7 (M+7) can be compared to the non-labeled compound (M+0) and any partially deuterated species (M+1 to M+6). A patent related to deuterated donepezil specifies desired isotopic enrichment factors of at least 6600, which corresponds to 99% deuterium incorporation at each designated site. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to separate the analyte from complex matrices before mass analysis, ensuring that the measured isotopic distribution is accurate and free from interference. researchgate.net The purity of commercially available this compound is often stated as greater than 95% or 99%. lgcstandards.com

Synthesis of Deuterated Donepezil Metabolites for Research

The in vivo metabolism of donepezil primarily yields four major products: 5-O-desmethyl donepezil (M2) and 6-O-desmethyl donepezil (M1) through O-demethylation, N-desbenzyl donepezil (M4) via N-dealkylation, and donepezil N-oxide. google.com The synthesis of the deuterated versions of these metabolites is crucial for their use as internal standards in quantitative bioanalytical assays and for metabolic flux analysis.

The synthesis of deuterated 5-O-desmethyl donepezil and 6-O-desmethyl donepezil can be strategically approached by introducing a deuterated methyl group onto a corresponding dihydroxy-indanone precursor. A general synthetic scheme, adaptable for the preparation of these deuterated metabolites, involves the selective demethylation of a commercially available dimethoxy indanone, followed by remethylation with a deuterated methylating agent.

A plausible synthetic route, based on established chemical principles, is outlined below:

Step 1: Selective Demethylation of 5,6-Dimethoxy-1-indanone

The starting material, 5,6-dimethoxy-1-indanone, can undergo selective demethylation at either the 5- or 6-position using a variety of demethylating agents. For instance, treatment with aluminum trichloride (AlCl₃) can yield a mixture of the 5-hydroxy-6-methoxy and 6-hydroxy-5-methoxy indanone isomers. google.com These isomers can then be separated chromatographically.

Step 2: Alkylation with Deuterated Methyl Iodide

The separated hydroxy-methoxy-indanone isomer is then alkylated using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a suitable base like potassium carbonate (K₂CO₃). google.com This step introduces the isotopic label. For example, reacting 5-hydroxy-6-methoxy-1-indanone with CD₃I would yield 5-(trideuteromethoxy)-6-methoxy-1-indanone, a precursor for deuterated 6-O-desmethyl donepezil.

Step 3: Condensation and Reduction to Form Deuterated O-Desmethyl Donepezil

The resulting deuterated methoxy-indanone can then be subjected to a condensation reaction with N-benzyl-4-piperidinecarboxaldehyde, followed by reduction of the resulting enone, to yield the final deuterated O-desmethyl donepezil metabolite. nih.govresearchgate.net The final product can be purified by chromatography and converted to its hydrochloride salt.

A summary of the key reactions and potential reagents is presented in the table below.

| Step | Reaction | Key Reagents and Conditions | Precursor/Intermediate | Product |

| 1 | Selective Demethylation | AlCl₃, CH₂Cl₂ | 5,6-Dimethoxy-1-indanone | 5-Hydroxy-6-methoxy-1-indanone and 6-Hydroxy-5-methoxy-1-indanone |

| 2 | Deuteromethylation | CD₃I, K₂CO₃, Acetone | 5-Hydroxy-6-methoxy-1-indanone | 5-(Trideuteromethoxy)-6-methoxy-1-indanone |

| 3 | Condensation & Reduction | N-benzyl-4-piperidinecarboxaldehyde, Base; H₂, Pd/C | 5-(Trideuteromethoxy)-6-methoxy-1-indanone | 5-O-(Trideuteromethyl)-6-O-methyl donepezil |

This table presents a generalized synthetic strategy. Specific reaction conditions and yields would require experimental optimization.

The synthesis of deuterated N-desbenzyl donepezil can be approached through the debenzylation of a previously synthesized deuterated donepezil analog, such as this compound. This method, while potentially involving the loss of the expensive deuterated benzyl group, provides a direct route to the desired deuterated metabolite.

Several methods for the N-debenzylation of tertiary amines have been reported in the literature and can be adapted for this purpose.

Method A: Base-Promoted Debenzylation

One reported method involves the use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. This procedure has been shown to be effective for the N-debenzylation of a variety of nitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the formation of a benzylic anion, which then reacts with oxygen.

Method B: Oxidative Debenzylation

Another approach is the use of ceric ammonium nitrate (CAN) in an aqueous solution. This reagent has been demonstrated to chemoselectively debenzylate N-benzyl tertiary amines in the presence of other functional groups. researchgate.netrsc.org

The general reaction for the debenzylation of Donepezil-d7 is as follows:

Donepezil-d7 + Debenzylating Agent → N-Desbenzyl Donepezil-d7 + Byproducts

A comparison of potential debenzylation methods is provided in the table below.

| Method | Reagents and Conditions | Advantages | Potential Challenges |

| Base-Promoted | KOtBu, DMSO, O₂ | Rapid and efficient for various heterocycles. | Requires careful control of reaction conditions. |

| Oxidative | Ceric Ammonium Nitrate (CAN), aq. solution | Chemoselective. | May require optimization to avoid over-oxidation. |

| Catalytic Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic Acid in Ethanol | Effective for many N-benzyl compounds. nih.gov | May not be suitable if the molecule contains other reducible functional groups. |

The choice of method would depend on the specific deuteration pattern of the starting donepezil analog and the desired purity of the final product.

The resulting deuterated N-desbenzyl donepezil can be purified using standard chromatographic techniques and characterized by mass spectrometry and NMR to confirm its identity and isotopic purity. These well-characterized deuterated metabolites serve as invaluable tools for advancing our understanding of the pharmacology of donepezil.

Analytical Methodologies and Quantitative Applications in Research

Advanced Chromatographic Techniques for Donepezil-d7 Hydrochloride Analysis

Chromatography is the cornerstone for the analysis of Donepezil (B133215) and its deuterated internal standards. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are widely utilized for their ability to separate the analyte from other compounds and provide sensitive detection.

LC-MS/MS is a powerful and highly selective analytical technique frequently used for the quantitative determination of Donepezil in biological samples like plasma. plos.orgplos.org This method's high sensitivity and selectivity make it particularly suitable for pharmacokinetic studies where drug concentrations can be very low. plos.orgresearchgate.net In these applications, a stable isotope-labeled compound such as this compound is the preferred internal standard to correct for variations during sample preparation and analysis. plos.org

Ultra-High Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and higher sensitivity. nih.gov The development of a UPLC-MS/MS method for Donepezil analysis, where Donepezil-d7 would be used as an internal standard, involves optimizing several parameters to achieve reliable quantification. nih.govrjptonline.org These methods are validated for linearity, accuracy, precision, and stability to meet regulatory guidelines. nih.gov The total run time for such methods can be as short as 3 to 6 minutes, allowing for high-throughput analysis. nih.govrjptonline.org

| Parameter | Description | Source |

|---|---|---|

| System | ACQUITY™ UPLC with a Xevo TQ-MS triple quadrupole mass spectrometer. | nih.gov |

| Sample Preparation | Liquid-liquid extraction (LLE) from human plasma using a hexane and ethyl acetate mixture. | nih.gov |

| Internal Standard | Deuterated forms such as Donepezil-d4 are commonly used; Donepezil-d7 serves the same purpose. | plos.orgnih.gov |

| Analysis Time | Rapid analysis with total run times often around 3 minutes. | nih.gov |

| Validation | Methods are validated for linearity, accuracy, sensitivity, matrix effect, and reproducibility. | nih.gov |

Multiple Reaction Monitoring (MRM) is the MS/MS scan mode of choice for quantification due to its exceptional selectivity and sensitivity. plos.orgplos.org In this mode, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and then one or more specific product ions are monitored. nih.gov For Donepezil, a common precursor ion is m/z 380.2, which fragments into product ions such as m/z 91.2. plos.orgresearchgate.net

For this compound, the precursor ion would have a mass-to-charge ratio (m/z) of approximately 387.2, reflecting the addition of seven deuterium (B1214612) atoms. The product ions would be selected based on the fragmentation pattern of the deuterated molecule to ensure no interference from the non-labeled compound. The use of multiple transitions for each compound enhances the confidence in its identification and quantification. plos.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Source |

|---|---|---|---|---|

| Donepezil | 380.2 | 91.2 | MRM | plos.orgresearchgate.net |

| Donepezil | 380.2 | 243.3 | MRM | plos.org |

| Donepezil-d7 (Predicted) | ~387.2 | Specific to d7 fragmentation | MRM | - |

Effective chromatographic separation is essential for accurate LC-MS/MS analysis. The goal is to achieve a symmetrical peak shape and separate the analyte from endogenous matrix components to minimize ion suppression. nih.gov Since this compound is used as an internal standard, it is designed to have nearly identical chromatographic behavior to Donepezil, meaning they will co-elute under optimized conditions. nih.gov

Reversed-phase C18 columns are frequently used for the separation of Donepezil. nih.govresearchgate.net Mobile phase composition is carefully optimized and often consists of an aqueous component (like ammonium acetate or phosphate (B84403) buffer with formic acid to control pH) and an organic solvent (typically acetonitrile or methanol). plos.orgnih.govwho.int Elution can be performed using either an isocratic method (constant mobile phase composition) or a gradient method (composition changes over time). plos.orgnih.gov

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Hypersil GOLD C18, 150 × 2.1 mm, 1.9 µm). | nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 5% acetic acid in 20 mM ammonium acetate, pH 3.3). | nih.gov |

| Mobile Phase B | Organic solvent (e.g., 100% acetonitrile). | nih.gov |

| Elution Mode | Isocratic (e.g., 60:40 v/v of Phase A:B) or Gradient. | plos.orgnih.gov |

| Flow Rate | 0.25 - 1.5 mL/min. | plos.orgnih.gov |

| Column Temperature | Maintained at a constant temperature, such as 40°C. | plos.orgnih.gov |

While LC-MS/MS is a dominant technique, HPLC with other detectors is also valuable for Donepezil analysis. These methods can be more accessible and are suitable for various applications, including quality control of pharmaceutical formulations. researchgate.netsrce.hr

HPLC coupled with a fluorescence detector offers a highly sensitive and selective alternative to standard UV detection for the determination of Donepezil. nih.govsrce.hrnih.gov This method exploits the native fluorescence of the Donepezil molecule. While this technique is primarily used for the parent drug, the chromatographic principles are directly applicable to separations involving this compound. The high sensitivity of fluorescence detection allows for the quantification of Donepezil in plasma samples, making it useful for clinical monitoring. nih.govsrce.hr The recovery of Donepezil from spiked human plasma using this method has been shown to be high, demonstrating its suitability for bioanalysis. nih.gov

| Parameter | Wavelength/Condition | Source |

|---|---|---|

| Excitation Wavelength | 300 nm | nih.gov |

| Emission Wavelength | 400 nm | nih.gov |

| Linearity Range (in plasma) | 25-1000 ng/mL | nih.gov |

| Limit of Detection (LOD) | 8.52 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 25.81 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Ultraviolet Absorbance Detection for Donepezil Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) absorbance detector is a well-established method for the quantification of donepezil. In this technique, donepezil is separated from other components in a sample on a C18 analytical column. The mobile phase, a mixture of solvents like phosphate buffer and acetonitrile, carries the sample through the column. nih.gov

Detection is typically performed at a specific wavelength where donepezil exhibits maximum absorbance, which has been identified at 231 nm, 268 nm, and 315 nm in various studies. nih.govijcpa.iniajps.com For instance, one method validated for a concentration range of 3-90 ng/ml used a UV detector set at 315 nm. nih.govresearchgate.net Another study determined the maximum absorbance wavelength to be 231 nm. ijcpa.in The linearity of this method has been demonstrated in ranges such as 4-20 µg/ml and 50-150 mcg/ml, with correlation coefficients often exceeding 0.99. ijcpa.injocpr.com The total time for a single chromatographic separation is typically short, around 8 minutes. nih.gov This methodology has proven to be simple, sensitive, and effective for pharmacokinetic studies and therapeutic drug monitoring. nih.gov

| Parameter | Reported Value/Range | Reference |

|---|---|---|

| Detection Wavelength (λmax) | 231 nm, 315 nm | nih.govijcpa.in |

| Validated Concentration Range | 3-90 ng/ml | nih.gov |

| Linearity Range | 4-20 µg/ml | ijcpa.in |

| Mean Recoveries | 89-98% | nih.gov |

| Intra-day RSD | < 7.3% | nih.gov |

| Inter-day RSD | < 7.6% | nih.gov |

This compound as an Internal Standard in Bioanalytical Assays

This compound is a deuterium-labeled version of donepezil, designed for use as an internal standard in the quantification of donepezil by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). hexonsynth.commedchemexpress.com In bioanalytical assays, an internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.

Enhancing Analytical Accuracy and Precision through Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate method for quantifying compounds in complex mixtures. The use of a stable isotope-labeled internal standard, such as Donepezil-d7, is central to this technique. nih.gov This deuterated standard is chemically identical to the analyte (donepezil) but has a different mass due to the presence of deuterium atoms.

During analysis by LC-MS/MS, Donepezil-d7 co-elutes with donepezil but is distinguished by the mass spectrometer based on its higher mass. Because the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization, it effectively normalizes for variations in sample handling and instrument performance. nih.gov This minimizes potential variations due to extraction recovery, matrix effects, and ionization efficiency, leading to a more accurate and precise quantification of the analyte. nih.govlcms.cz

Quantification of Donepezil in Complex Biological Matrices (e.g., Plasma, Brain Microdialysates, Cerebrospinal Fluid)

This compound serves as a critical internal standard for accurately measuring donepezil concentrations in various complex biological matrices, which is essential for pharmacokinetic and bioequivalence studies. nih.govactascientific.com

Plasma: Numerous validated LC-MS/MS methods utilize a deuterated internal standard (such as Donepezil-d4 or Donepezil-d7) for donepezil quantification in human and rat plasma. lcms.cznih.govplos.orgnih.gov These methods are highly sensitive, with lower limits of quantification (LLOQ) often reaching 0.1 ng/mL. nih.govactascientific.comnih.gov The validated concentration ranges can be broad, for example, from 0.1 to 50 ng/mL or 0.5 to 1,000 ng/mL, making them suitable for a wide array of pharmacokinetic studies. nih.govnih.govdntb.gov.ua

Cerebrospinal Fluid (CSF): The concentration of donepezil in CSF provides insights into its transport across the blood-brain barrier. Studies have successfully quantified donepezil levels in CSF samples from patients. One such study found that the donepezil concentration in CSF was significantly higher 24 hours post-administration (7.54 ± 0.55 ng/ml) compared to 12 hours post-administration (5.19 ± 0.83 ng/ml). nih.govnih.gov This demonstrates the ability of these analytical methods to detect subtle but significant changes in drug concentration within the central nervous system. nih.gov

| Matrix | Method | Key Findings | Reference |

|---|---|---|---|

| Human Plasma | UPLC-MS/MS | Linearity range of 0.1-50 ng/mL; LLOQ of 0.1 ng/mL. | nih.gov |

| Rat Plasma | LC-MS/MS | Dynamic range of 0.5-1,000 ng/mL; LLOQ of 0.5 ng/mL. | plos.orgnih.govdntb.gov.ua |

| Cerebrospinal Fluid (CSF) | HPLC-UV/VIS | Concentration at 12h: 5.19 ng/ml; Concentration at 24h: 7.54 ng/ml. | nih.govnih.gov |

Sample Preparation Techniques for Deuterated Donepezil Analysis (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is crucial for removing interferences from biological matrices before analysis. Several techniques are employed for the extraction of donepezil and its deuterated internal standard.

Protein Precipitation (PP): This is a rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govsigmaaldrich.com While efficient at removing proteins, PP may not eliminate other nonpolar compounds like phospholipids, which can lead to matrix effects and signal suppression in LC-MS/MS analysis. plos.orgplos.org

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). nih.gov For donepezil, a mixture of hexane and ethyl acetate (70:30, v/v) or methyl tert-butyl ether (MTBE) has been successfully used to extract the drug and its internal standard from plasma. nih.govplos.orgnih.gov LLE is considered superior to protein precipitation for donepezil analysis as it more effectively removes nonpolar interferences, leading to improved sensitivity and reduced matrix effects. plos.orgplos.org

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that separates components of a mixture based on their physical and chemical properties. nih.govrsc.org The sample is passed through a solid sorbent cartridge, which retains the analyte and internal standard while interferences are washed away. The retained compounds are then eluted with a different solvent. SPE is known to produce very clean extracts, though it can be more costly and complex to handle compared to LLE or PP. nih.govnih.gov One study reported a recovery of over 88.5% for donepezil using SPE. nih.gov

Method Validation Parameters for this compound Analytical Procedures

Analytical methods using Donepezil-d7 must be rigorously validated to ensure their reliability and reproducibility. Validation is performed according to guidelines from regulatory bodies like the FDA. plos.orgnih.gov Key validation parameters include selectivity and linearity.

Selectivity and Linearity Assessment

Selectivity: This parameter confirms that the method can differentiate and quantify the analyte without interference from other components in the sample matrix, such as endogenous compounds. nih.gov Selectivity is assessed by analyzing at least six individual blank plasma samples. nih.gov The results are compared with a sample spiked at the LLOQ to ensure that no significant interference peaks are present at the retention times of donepezil and Donepezil-d7. nih.gov The influence of interfering substances should be less than 20% of the analyte peak area and less than 5% of the internal standard peak area at the LLOQ. nih.gov

Linearity: Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response. It is evaluated by preparing a calibration curve consisting of a blank sample, a zero sample (with internal standard only), and a series of at least six to eight non-zero calibration standards spiked in blank plasma. nih.gov The curve is plotted as the peak area ratio (analyte/internal standard) versus the nominal concentration. lcms.cz For donepezil, linearity has been established over ranges such as 0.1–50 ng/mL and 0.5–1,000 ng/mL. nih.govnih.gov A linear regression analysis is performed, and the correlation coefficient (r²) must typically be greater than 0.99 for the curve to be accepted. nih.govactascientific.com

| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Human Plasma | 0.1-50 ng/mL | > 0.997 | nih.gov |

| Rat Plasma | 0.5-1,000 ng/mL | ≥ 0.9999 | nih.govdntb.gov.ua |

| Human Plasma | 0.1-100 ng/mL | 0.9993 | lcms.cz |

| Human Plasma | 0.1-20.0 ng/mL | Not specified | nih.gov |

Accuracy and Precision Determinations (Intra-day and Inter-day)

In bioanalytical method validation, the accuracy and precision of the internal standard are crucial for ensuring the reliability of the quantification of the target analyte. For this compound, its performance is typically evaluated during the validation of the analytical method for Donepezil.

Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples at different concentration levels within a single day. The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.

Inter-day precision and accuracy are assessed by analyzing the same QC samples over several consecutive days. This provides insight into the reproducibility of the method over time.

Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy for an Analytical Method Utilizing this compound as an Internal Standard

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 20 | 80-120 | ≤ 20 | 80-120 |

| Low | 1.5 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium | 500 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High | 1000 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Note: This table represents typical acceptance criteria for bioanalytical method validation where a stable isotope-labeled internal standard like this compound is used. Specific performance data for the internal standard itself is not typically reported separately.

Lower Limit of Quantitation (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantitation (LLOQ) and Limit of Detection (LOD) are critical parameters in quantitative analysis, defining the sensitivity of an analytical method.

The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. For bioanalytical methods, the LLOQ is expected to have a precision of ≤20% RSD and an accuracy of 80-120%.

For this compound, as an internal standard, a specific LLOQ and LOD are not determined in the same manner as for the target analyte. Instead, a consistent and sufficient concentration of the internal standard is used throughout the analysis to ensure a stable and reproducible detector response across the entire calibration range of the analyte. The response of the internal standard at this concentration should be well above the background noise to ensure its own reliable detection and to effectively normalize the signal of the analyte. In methods analyzing Donepezil, the LLOQ for the analyte has been reported to be as low as 0.5 ng/mL, and the consistent performance of this compound is essential for achieving such sensitivity.

Matrix Effects and Recovery Evaluation

Matrix effects refer to the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, affecting the accuracy of the measurement. Recovery is a measure of the efficiency of the extraction process, indicating the percentage of the analyte that is successfully transferred from the sample matrix to the final extract.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects and variability in recovery. Since Donepezil-d7 has nearly identical physicochemical properties to Donepezil, it is assumed to experience similar matrix effects and extraction recovery.

In a study developing a simultaneous quantification method for Pentoxifylline and Donepezil in rat plasma, Donepezil-d7 was used as the internal standard (referred to as IS2). The mean extraction recovery for DNP-d7 (IS2) was found to be 86.23%, and the mean matrix effect was 24.20%.

Table 2: Matrix Effect and Recovery of this compound (as IS2) in Rat Plasma

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| DNP-d7 (IS2) | 86.23 | 24.20 |

Data from a study on the simultaneous quantification of Pentoxifylline and Donepezil.

Stability Profiling of this compound in Analytical Solutions and Matrices

The stability of an analyte and its internal standard in analytical solutions and biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

For this compound, stability is assessed in various conditions, including:

Stock Solution Stability: The stability of the internal standard in its stock solution at room temperature and under refrigerated conditions.

Freeze-Thaw Stability: The stability of the analyte in the biological matrix after repeated freeze-thaw cycles.

Short-Term (Bench-Top) Stability: The stability of the analyte in the matrix at room temperature for a specified period, simulating the time samples may be left on a lab bench.

Long-Term Stability: The stability of the analyte in the matrix when stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: The stability of the processed samples in the autosampler before injection into the analytical instrument.

While specific stability data for this compound is not extensively detailed in the literature, it is expected to exhibit similar stability to Donepezil. In validation studies for Donepezil, the analyte has been shown to be stable under these various conditions. The use of Donepezil-d7 as an internal standard helps to correct for any minor degradation that may occur, as it is expected to degrade at a similar rate to the unlabeled analyte.

Metabolic Disposition and Enzyme Kinetics Research Utilizing Deuterium Labeling

Elucidation of Donepezil (B133215) Metabolic Pathways using Donepezil-d7 Hydrochloride

Donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The use of this compound in preclinical and clinical studies allows for the unambiguous identification of these metabolites against a complex biological background. The known mass shift of the deuterated core structure simplifies the interpretation of mass spectrometry data, enabling the confident structural assignment of metabolites.

One of the primary metabolic routes for donepezil is O-demethylation, which involves the removal of a methyl group from one of the two methoxy substituents on the indanone ring. This biotransformation leads to the formation of two major active metabolites, 6-O-desmethyl donepezil (M1) and 5-O-desmethyl donepezil (M2). Studies utilizing Donepezil-d7 would allow for precise tracking of the metabolic conversion of the parent drug to these demethylated products.

Table 1: O-Demethylation Metabolites of Donepezil

| Metabolite | Precursor | Metabolic Reaction |

| M1 (6-O-desmethyl donepezil) | Donepezil | O-Demethylation |

| M2 (5-O-desmethyl donepezil) | Donepezil | O-Demethylation |

Aromatic hydroxylation represents another pathway in the metabolism of donepezil, resulting in the formation of hydroxylated metabolites. One such metabolite is 3-hydroxydonepezil (M3). The introduction of a hydroxyl group onto the aromatic ring system can be effectively traced using Donepezil-d7, as the resulting metabolite will retain the deuterium (B1214612) label, allowing for its clear identification in complex biological matrices.

Table 2: Aromatic Hydroxylation Metabolite of Donepezil

| Metabolite | Precursor | Metabolic Reaction |

| M3 (3-hydroxydonepezil) | Donepezil | Aromatic Hydroxylation |

N-dealkylation, specifically N-debenzylation, is a significant metabolic pathway for donepezil. This process involves the removal of the benzyl group from the piperidine (B6355638) nitrogen, leading to the formation of the metabolite M4 (N-desbenzyldonepezil). In studies with Donepezil-d7, where the deuterium labels are on the benzyl ring, the loss of this group would be readily apparent in mass spectrometric analysis, confirming this metabolic route.

Table 3: N-Dealkylation Metabolite of Donepezil

| Metabolite | Precursor | Metabolic Reaction |

| M4 (N-desbenzyldonepezil) | Donepezil | N-Dealkylation |

The nitrogen atom in the piperidine ring of donepezil is also susceptible to oxidation, leading to the formation of Donepezil N-oxide (M6). When Donepezil-d7 is used as a tracer, the resulting Donepezil N-oxide-d7 can be easily distinguished from endogenous compounds, facilitating its identification and quantification. This pathway is considered a minor route of metabolism.

Table 4: N-Oxidation Metabolite of Donepezil

| Metabolite | Precursor | Metabolic Reaction |

| M6 (Donepezil N-oxide) | Donepezil | N-Oxidation |

| Donepezil N-oxide-d7 | Donepezil-d7 | N-Oxidation |

The primary metabolites of donepezil, particularly the O-demethylated products M1 and M2, can undergo further phase II metabolism through glucuronidation. This process involves the conjugation of glucuronic acid to the newly exposed hydroxyl groups, forming the more water-soluble metabolites M11 (6-O-desmethyl donepezil glucuronide) and M12 (5-O-desmethyl donepezil glucuronide). The use of Donepezil-d7 allows for the tracking of the initial O-demethylation followed by this conjugation step, providing a complete picture of this metabolic sequence.

Table 5: Glucuronidated Metabolites of Donepezil

| Metabolite | Precursor | Metabolic Reaction |

| M11 | M1 (6-O-desmethyl donepezil) | Glucuronidation |

| M12 | M2 (5-O-desmethyl donepezil) | Glucuronidation |

Investigating the Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Donepezil-d7 Metabolism

The use of this compound in such assays provides a powerful tool for kinetic analysis. By incubating Donepezil-d7 with specific CYP isoforms, researchers can quantify the formation of deuterated metabolites. This approach helps to:

Determine the relative contribution of CYP3A4 and CYP2D6 to the different metabolic pathways of donepezil.

Calculate key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for each metabolic reaction.

Assess the potential for drug-drug interactions by examining the inhibitory effects of other compounds on the metabolism of Donepezil-d7 by specific CYP enzymes.

Research has indicated that CYP2D6 is primarily responsible for the O-demethylation of donepezil to form M1 and M2, while CYP3A4 is the main enzyme involved in the N-dealkylation pathway leading to M4. google.com The FDA label for donepezil notes that CYP2D6 and CYP3A4 are the key metabolizing enzymes and that genetic variations in CYP2D6 can lead to differences in drug clearance. clinpgx.org

Table 6: Cytochrome P450 Enzymes in Donepezil Metabolism

| Enzyme | Primary Metabolic Pathway(s) | Key Metabolites Formed |

| CYP3A4 | N-Dealkylation | M4 |

| CYP2D6 | O-Demethylation | M1, M2 |

Deuterium Isotope Effects on Metabolic Stability and Enzyme Activity

The introduction of deuterium at specific molecular positions can significantly alter the rate of metabolic processes, a phenomenon known as the deuterium kinetic isotope effect (KIE). The C-H bond is weaker than the C-D bond, and since C-H bond cleavage is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium can slow down this process. This can lead to increased metabolic stability, a longer plasma half-life, and potentially altered pharmacokinetics.

Donepezil is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes nih.govdrugbank.comclinpgx.org. Key metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and subsequent glucuronidation drugbank.comnih.govnih.gov. By strategically placing deuterium atoms at sites susceptible to oxidative metabolism, this compound is designed to be more resistant to enzymatic breakdown. This enhanced stability can lead to higher systemic exposure and potentially allow for different dosing regimens, although specific dosage information is outside the scope of this article.

Comparative Metabolic Profiling in Preclinical Models (e.g., Rodents, Swine)

Preclinical animal models are essential for understanding species-specific differences in drug metabolism and for predicting human metabolic pathways. Studies comparing the metabolism of donepezil in rats, mini-pigs, and humans have been conducted to evaluate these differences.

One such study revealed both qualitative and quantitative variations in the plasma metabolite profiles across these species after oral and transdermal administration longdom.orglongdom.org. The primary metabolic pathways, including O-demethylation (leading to metabolites M1/M2), N-dealkylation (M4), and N-oxidation (M6), were detectable in all three species longdom.orglongdom.org. However, the relative concentrations of these metabolites varied significantly.

| Species | Relative Abundance of Metabolites | Reference |

|---|---|---|

| Rat | Donepezil > M4 > M6 > M1/M2 | longdom.orglongdom.org |

| Human | Donepezil > M4 > M6 > M1/M2 | longdom.orglongdom.org |

| Mini-Pig | Donepezil > M6 > M1/M2 > M4 | longdom.orglongdom.org |

Methodologies for Tracking Deuterated Donepezil and its Metabolites in Biological Samples

Accurate and sensitive analytical methods are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds like this compound. These techniques allow researchers to precisely identify and quantify the parent drug and its various metabolites in complex biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of donepezil and its metabolites in biological samples such as plasma plos.orgnih.gov. This method offers high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations plos.org.

In these assays, a deuterated analog of the drug, such as Donepezil-d4, is often used as an internal standard to ensure accuracy and precision nih.gov. The analysis is typically performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For donepezil, a common transition monitored is the fragmentation of the protonated molecule at a mass-to-charge ratio (m/z) of 380.1 or 380.6 to a product ion at m/z 91.1 or 91.2 nih.govnih.gov. For the active metabolite 6-O-desmethyl donepezil, the transition from m/z 366.3 to 91.3 is often used nih.gov. The distinct mass of Donepezil-d7 would result in a unique precursor ion, allowing it to be clearly distinguished from its non-deuterated counterpart and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Donepezil | 380.1 | 91.2 | nih.gov |

| 6-O-desmethyl donepezil (Active Metabolite) | 366.3 | 91.3 | nih.gov |

| Donepezil-d4 (Internal Standard) | 384.2 | 245.1 | nih.gov |

To fully understand the elimination pathways of a drug, mass balance studies using radiolabeled compounds, typically with Carbon-14 (B1195169) (¹⁴C), are conducted mdpi.com. These studies are designed to account for the total administered dose by measuring all radioactivity excreted from the body in urine and feces over a period of time nih.govnih.gov. This provides a complete picture of the drug's fate, including all metabolites, without needing to identify and synthesize each one.

| Matrix | Average Recovery (% of Administered Dose) | Reference |

|---|---|---|

| Urine | 57% | nih.govnih.gov |

| Feces | 15% | nih.govnih.gov |

| Total Recovery | 72% | nih.govnih.gov |

Pharmacological and Mechanistic Investigations in Preclinical Models

Cholinesterase Inhibition Studies with Donepezil-d7 Analogs

Specific in vitro data on the comparative inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) by Donepezil-d7 Hydrochloride are not available in published literature.

For the parent compound, Donepezil (B133215), extensive in vitro studies have characterized its inhibitory activity. Donepezil is a potent and selective inhibitor of AChE. One study reported an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 6.7 nM for AChE. nih.gov This high potency is a cornerstone of its therapeutic effect.

| Compound | Target Enzyme | IC50 (nM) |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 nih.gov |

| Donepezil | Butyrylcholinesterase (BuChE) | > 7000 |

This table presents data for the non-deuterated compound, Donepezil. Data for Donepezil-d7 is not available.

There is no specific information available regarding the enzyme selectivity of deuterated derivatives of Donepezil, including Donepezil-d7.

Donepezil itself demonstrates high selectivity for AChE over BuChE. nih.gov This selectivity is considered advantageous as AChE is the predominant form of cholinesterase in the brain, while BuChE is more prevalent in the periphery. The high selectivity of Donepezil for AChE is thought to contribute to its favorable side-effect profile compared to less selective cholinesterase inhibitors. nih.gov How deuteration might influence this selectivity is currently unknown.

Neurobiological Mechanisms in Animal Models (e.g., Rodents)

Preclinical studies specifically investigating the modulation of cholinergic neurotransmission pathways by Donepezil-d7 in rodent models have not been published.

Studies with the parent compound, Donepezil, in animal models have shown that by inhibiting AChE, it increases the levels of acetylcholine (B1216132) in the brain. This enhancement of cholinergic function has been linked to improvements in learning and memory in rodents with experimentally induced cognitive deficits. nih.gov For instance, Donepezil treatment has been shown to prevent scopolamine-induced memory impairment in mice. nih.gov Furthermore, in a rat model of partial unilateral cortical devascularization, which leads to cholinergic terminal loss, Donepezil treatment was found to mitigate this degeneration, suggesting a neuroplastic activity. enseignementsup-recherche.gouv.fr

While the general neuroprotective effects of Donepezil are well-documented, specific studies on the neuroprotective mechanisms and molecular targets of Donepezil-d7 are absent from the scientific literature.

Preclinical evidence for Donepezil suggests several neuroprotective mechanisms that are independent of its cholinesterase inhibition activity. nih.gov These include:

Protection against glutamate-induced excitotoxicity: Donepezil has been shown to protect neurons from glutamate-induced damage, a mechanism implicated in neurodegenerative diseases. drugbank.com This effect may involve the stimulation of alpha7 nicotinic acetylcholine receptors (α7-nAChRs) and the subsequent internalization of NMDA receptors. drugbank.com

Activation of survival pathways: Research indicates that Donepezil can activate the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov

Reduction of apoptosis: In animal models of cholinergic depletion, pretreatment with Donepezil reduced the activity of caspase-3, a key enzyme in the apoptotic cascade, in the hippocampus and neocortex. nih.gov

Modulation of σ1 receptors: Donepezil's neuroprotective effects may also be mediated through its interaction with σ1 receptors, which are involved in regulating intracellular calcium levels and oxidative stress. nih.gov

There are no available studies on the influence of Donepezil-d7 on glial cell reactivity and myelin integrity.

Research on Donepezil has revealed its potential to modulate glial cells and promote myelination. In a cuprizone-induced demyelination animal model, Donepezil was found to promote the repair of myelin sheaths. nih.govnih.gov In vitro studies have further shown that Donepezil, but not other acetylcholinesterase inhibitors, significantly promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-forming oligodendrocytes. nih.govnih.govresearchgate.net This effect appears to be independent of its AChE inhibitory activity. nih.govnih.gov These findings suggest a potential role for Donepezil in treating demyelinating diseases. nih.govnih.gov

Investigation of Anti-Amyloid-beta Aggregation Properties

Donepezil has been investigated for its potential to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Acetylcholinesterase (AChE), the primary target of donepezil, has been shown to promote the assembly of Aβ into amyloid fibrils through its peripheral anionic site (PAS). nih.gov Research indicates that donepezil can inhibit this AChE-induced Aβ aggregation. nih.gov Studies have demonstrated that by interacting with the PAS of AChE, donepezil can block the enzyme's ability to promote Aβ aggregation. nih.gov

In preclinical models, such as the Tg2576 mouse model of Alzheimer's disease, chronic administration of donepezil was found to decrease the levels of brain tissue Aβ proteins and reduce Aβ plaque deposition. nih.gov Specifically, treatment has been shown to significantly lower the concentrations of both Aβ₁₋₄₀ and Aβ₁₋₄₂. nih.gov Furthermore, multi-target-directed ligands (MTDLs) derived from the structure of donepezil have been developed to possess anti-Aβ aggregation properties. researchgate.netnih.gov These hybrid compounds often combine the N-benzylpiperidine motif of donepezil with other chemical moieties to target the Aβ cascade at multiple levels, including direct interaction with the Aβ peptide and inhibition of its assembly. researchgate.netnih.gov

| Preclinical Model | Donepezil Concentration/Dose | Key Findings on Aβ Aggregation | Reference |

|---|---|---|---|

| In vitro (AChE-induced Aβ aggregation) | 100µM | Inhibited acetylcholinesterase-induced Aβ aggregation by 22%. | nih.gov |

| Tg2576 Mice | 4mg/kg | Significantly decreased brain tissue levels of soluble Aβ₁₋₄₀ and Aβ₁₋₄₂. | nih.gov |

Role in Attenuating Neuroinflammation and Oxidative Stress in Preclinical Disease Models

Beyond its primary mechanism of acetylcholinesterase inhibition, donepezil exhibits significant neuroprotective effects by mitigating neuroinflammation and oxidative stress. sciedu.canih.gov In animal models of Alzheimer's disease, donepezil hydrochloride has been shown to improve learning and memory by reducing the levels of oxidative stress and inflammation in the brain and serum. sciedu.ca

Studies in AD rat models demonstrated that treatment with donepezil significantly increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation. sciedu.ca Concurrently, it lowered the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). sciedu.ca These biochemical changes were associated with improved pathological damage in the hippocampus. sciedu.ca Other studies have confirmed that donepezil can attenuate central inflammation and oxidative damage in various preclinical settings, such as in mice fed a high-fat diet and in models of cardiac ischemia/reperfusion injury. nih.govnih.gov The anti-inflammatory actions are partly attributed to the inhibition of microglial activation. researchgate.net

| Biochemical Marker | Effect of Donepezil Treatment | Model | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Significantly Increased | AD Rats | sciedu.ca |

| Glutathione Peroxidase (GSH-Px) | Significantly Increased | AD Rats | sciedu.ca |

| Malondialdehyde (MDA) | Significantly Reduced | AD Rats | sciedu.ca |

| Interleukin-6 (IL-6) | Significantly Reduced | AD Rats | sciedu.ca |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced | AD Rats | sciedu.ca |

Sigma-1 Receptor (Sig-1R) Agonist Activity and Related Mechanisms

An additional and therapeutically relevant target for donepezil is the Sigma-1 receptor (Sig-1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. nih.govsigmaaldrich.com In vitro binding assays have shown that donepezil binds to the Sig-1R with high affinity. nih.gov This interaction is considered a key component of its pharmacological actions, independent of its effects on acetylcholinesterase. nih.gov

In vivo studies have demonstrated that donepezil behaves as an effective Sig-1R agonist. nih.gov This activity is implicated in its neuroprotective effects. For instance, donepezil's ability to antagonize the suppressive action of Aβ on hippocampal long-term potentiation (LTP) is mediated through the activation of Sig-1R. nih.govsigmaaldrich.com This effect can be mimicked by a selective Sig-1R agonist (PRE-084) and blocked by a Sig-1R antagonist (haloperidol). nih.govsigmaaldrich.com Furthermore, research has shown a synergistic protective effect when Sig-1R agonists are used in combination with donepezil in mouse models of amyloid-induced memory impairment. nih.gov This suggests that the activation of Sig-1R is a crucial mechanism for donepezil's therapeutic benefits. nih.govsigmaaldrich.comnih.gov

Preclinical Pharmacodynamic Assessments and Biomarker Research

This subsection details the preclinical studies aimed at understanding the relationship between Donepezil, its biochemical effects, and its molecular interactions, providing insights into its pharmacodynamic profile.

Correlation of Donepezil-d7 Levels with Biochemical Markers in Animal Studies

In preclinical animal studies, the administration of donepezil has been correlated with significant changes in various biochemical markers related to neuroinflammation and oxidative stress. In rat models of Alzheimer's disease, intervention with donepezil hydrochloride led to a marked reduction in the pro-inflammatory cytokines IL-6 and TNF-α. sciedu.ca Simultaneously, the treatment boosted the activity of crucial antioxidant enzymes, SOD and GSH-Px, while decreasing levels of MDA, an indicator of oxidative damage. sciedu.ca In separate studies using adult zebrafish, chronic exposure to donepezil was associated with an elevation of oxytocin and a reduction of cortisol levels in the brain. nih.gov These findings collectively indicate that the pharmacodynamic effects of donepezil are closely linked to the modulation of biomarkers for inflammation, oxidative stress, and neuroendocrine function in animal models.

Evaluation of Protein Interactions and Receptor Binding in Cell Biology Models

Cell biology models have been instrumental in elucidating the molecular targets of donepezil beyond acetylcholinesterase. A significant finding is its high-affinity binding to the Sigma-1 receptor. nih.gov In vitro binding assays determined the inhibition constant (Ki) of donepezil for the Sig-1R to be 14.6 nM, indicating a strong interaction. nih.gov This affinity is of potential therapeutic relevance and distinguishes it from other cholinesterase inhibitors. nih.gov In contrast, donepezil's interaction with N-methyl-D-aspartate (NMDA) receptors is characterized by low potency, with an IC₅₀ value in the range of 0.7-3 mM. nih.gov This suggests that NMDA receptor blockade is unlikely to contribute to its primary therapeutic actions. nih.gov The Sig-1R is known to interact with a diverse range of client proteins, including ion channels, and its activation by donepezil may underpin many of its neuroprotective effects. frontiersin.org

| Receptor/Protein Target | Binding Affinity/Potency | Significance | Reference |

|---|---|---|---|

| Sigma-1 Receptor (Sig-1R) | Ki = 14.6 nM | High-affinity binding; considered a key part of its pharmacological action. | nih.gov |

| N-methyl-D-aspartate (NMDA) Receptor | IC₅₀ = 0.7-3 mM | Low potency; blockade is not considered a primary therapeutic action. | nih.gov |

Investigation of Downstream Signaling Pathways (e.g., PI3K-Akt pathway)

Research has identified the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway as a critical downstream mediator of donepezil's neuroprotective and anti-inflammatory effects. nih.govnih.gov Studies in rodent microglial cells have shown that donepezil can directly modulate microglial function through the activation of the PI3K pathway. nih.govnih.gov This activation is important for suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and enhancing the phagocytic activity of microglia. nih.govnih.gov

The neuroprotective effect of donepezil against glutamate-induced excitotoxicity has also been linked to the stimulation of the PI3K/Akt signaling pathway. nih.gov In vitro studies have consistently shown that donepezil's ability to protect neurons is directly related to the activation of this pathway. nih.gov Furthermore, in models of lipopolysaccharide (LPS)-induced neuroinflammation, donepezil was found to suppress the inflammatory response by modulating AKT/MAPK signaling. mdpi.com The PI3K/Akt pathway is a central regulator of cell survival, growth, and inflammation, and its activation by donepezil represents a significant mechanism contributing to its beneficial effects in neurodegenerative disease models. nih.gov

Applications in Advanced Biomedical Research

Development of Novel Drug Delivery Systems utilizing Donepezil-d7 Hydrochloride as a Probe

The development of advanced drug delivery systems for donepezil (B133215) aims to enhance its therapeutic efficacy, primarily by enabling sustained release and improving its ability to cross the blood-brain barrier. Research in this area involves creating and testing various formulations, such as microparticles and nanoparticles. In these studies, this compound is essential for the analytical validation of formulation performance, particularly in quantifying drug release and assessing its behavior in biological systems.

Sustained-release formulations are designed to maintain stable, therapeutic concentrations of a drug over an extended period, which can improve patient compliance and reduce side effects. Researchers have successfully developed various long-acting formulations of donepezil using biodegradable polymers and other materials.

These experimental formulations undergo rigorous characterization to determine their physical and chemical properties. Key parameters include particle size, morphology, drug loading capacity, and entrapment efficiency. For instance, microparticles prepared using poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) have been shown to effectively encapsulate donepezil. nih.gov Similarly, nanocarriers like chitosan (B1678972) nanoparticles and hyaluronic acid-coated transfersomes have been developed to facilitate brain delivery. researchgate.netnih.gov The characterization of these systems is fundamental to predicting their in vivo performance. During the analysis of drug load and encapsulation efficiency, this compound is used as an internal standard in analytical techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) to ensure accurate measurement of the encapsulated donepezil.

| Formulation Type | Polymer/Material | Mean Particle Size | Drug Loading / Entrapment Efficiency | Source |

|---|---|---|---|---|

| Microparticles (DM) | Poly (d,l-lactide-co-glycolide) (PLGA) | ~75 μm | 13.2% (w/w) loading ratio | nih.gov |

| Nanoparticles | Chitosan | 177.8 nm | 22.2 mg / 100 mg of chitosan | researchgate.net |

| Nanotransfersomes (DPZ-HA-TFS) | Hyaluronic Acid-coated | 227.5 nm | 75.83% entrapment efficiency | nih.gov |

| Solid Dispersions | Compritol® 888 ATO | Not Applicable | Not Specified | nih.gov |

In vitro release studies are crucial for evaluating how a sustained-release formulation will behave after administration. These experiments measure the rate and extent of drug release from the carrier (e.g., microparticle or nanoparticle) into a dissolution medium over time. The conditions can be varied, for example by using different pH buffers to simulate the environments of the gastrointestinal tract. lew.roiosrjournals.org

Studies on PLGA-based microparticles have demonstrated that donepezil release is highly dependent on the pH of the medium; for example, after 30 days, cumulative release was 98.4% in a phosphate (B84403) buffer saline (PBS) solution at pH 5.8, but only 49.1% at pH 7.4. nih.gov This highlights the formulation's potential for pH-sensitive, controlled release. In these kinetic studies, samples are collected from the dissolution medium at various intervals and analyzed to determine the concentration of the released drug. The use of this compound as an internal standard during this analytical step is critical for generating precise and reproducible release profiles.

| Formulation Type | Release Medium | Time Point | Cumulative Release (%) | Source |

|---|---|---|---|---|

| PLGA Microparticles | PBS (pH 5.8) | 30 days | 98.4% | nih.gov |

| PBS (pH 7.4) | 30 days | 49.1% | ||

| Chitosan Nanoparticles | Not Specified | 24 hours | >90% | researchgate.net |

| Nanotransfersomes | Not Specified | 8 hours | 37.94% | nih.gov |

| Carbopol 974P/Gelatin Matrix Tablet | Simulated Intestinal Fluid (pH 6.8) | 8 hours | ~60% (Formulation T6) | lew.ro |

Following successful in vitro characterization, promising formulations are evaluated in preclinical animal models to assess their in vivo pharmacokinetics and efficacy. These studies investigate novel administration routes, such as subcutaneous, intranasal, or transdermal, which can bypass the blood-brain barrier and avoid first-pass metabolism. nih.govnih.govmdpi.com

For example, a study involving the subcutaneous administration of donepezil-loaded microparticles in rats demonstrated a sustained release profile, achieving steady-state plasma concentrations for nearly three weeks after a single injection. nih.gov Another study on intranasally administered nanotransfersomes showed a significantly high drug targeting efficiency to the brain (508.25%), indicating a promising approach for direct nose-to-brain delivery. nih.gov

In these in vivo studies, biological samples like blood plasma and brain tissue are collected at multiple time points. The concentration of donepezil in these samples is measured using highly sensitive bioanalytical methods such as LC-MS/MS. In this context, this compound is indispensable. A known quantity is added to each sample during processing, serving as an internal standard to correct for any variability during sample extraction and analysis, thereby ensuring the accuracy of the resulting pharmacokinetic data.

| Formulation | Administration Route | Animal Model | Key Finding | Source |

|---|---|---|---|---|

| PLGA Microparticles | Subcutaneous | Rats | Reached steady-state plasma concentration at day 8, maintained until day 27. | nih.gov |

| Hyaluronic Acid-Doped Nanotransfersomes | Intranasal | Not Specified | Drug Targeting Efficiency: 508.25%; Direct Nose-to-Brain Transport: 80.32%. | nih.gov |

| Liposomal Donepezil | Intranasal | Mice (APP/PS1) | Demonstrated better short-term memory recovery compared to oral administration. | nih.gov |

Methodological Contributions to Drug-Drug Interaction Studies

Donepezil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.gov As it is often prescribed to elderly patients who may be taking multiple medications, understanding the potential for drug-drug interactions (DDIs) is critical. This compound is a vital tool in the precise analytical measurements required for these interaction studies.

In vitro studies using human liver microsomes or recombinant CYP enzymes are the first step in characterizing a drug's metabolic pathway and its potential to cause DDIs. bioivt.com These experiments can identify which specific CYP enzymes are responsible for metabolizing donepezil and determine if donepezil or its metabolites can inhibit or induce the activity of these enzymes.

Research has confirmed that CYP3A4 and CYP2D6 are the main pathways for donepezil metabolism. researchgate.netnih.gov Therefore, co-administration with drugs that are strong inhibitors or inducers of these enzymes can alter the plasma concentration of donepezil. For example, ketoconazole (B1673606) (a CYP3A4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor) have been shown to inhibit the metabolism of donepezil in vitro. researchgate.net In these highly controlled enzymatic assays, this compound is used as an internal standard to accurately quantify the rate of donepezil metabolism, providing precise data for calculating key parameters like IC50 values.

| Enzyme | Role in Donepezil Metabolism | Inhibitors (May Increase Donepezil Levels) | Inducers (May Decrease Donepezil Levels) | Source |

|---|---|---|---|---|

| CYP3A4 | Primary metabolic pathway | Ketoconazole, Itraconazole, Erythromycin | Rifampicin, Phenytoin, Carbamazepine, Dexamethasone | researchgate.netnih.govmedsafe.govt.nz |

| CYP2D6 | Secondary metabolic pathway | Quinidine, Fluoxetine | (Less clinically significant than inducers of CYP3A4) | nih.govresearchgate.netmedsafe.govt.nz |

Preclinical co-administration studies in animal models provide valuable insights into how DDIs observed in vitro translate to a whole-organism system. In these studies, donepezil is administered along with a potential interacting drug, and its pharmacokinetic profile is compared to when it is administered alone.

For instance, studies have explored the interaction between donepezil and other drugs metabolized by the same CYP enzymes. It was predicted from in vitro data that the presence of a strong CYP3A4 inhibitor like ketoconazole could increase the plasma concentration of donepezil by as much as 1.7 times. researchgate.net Similarly, drugs that inhibit efflux transporters, such as P-glycoprotein (P-gp), can also increase donepezil levels. nih.gov

To assess these changes accurately, blood samples are drawn over a time course and analyzed. The analytical workflow heavily relies on this compound as an internal standard. Its use ensures that the measured changes in donepezil's plasma concentration are a true reflection of the drug interaction and not an artifact of the analytical procedure, thus providing reliable data for predicting potential clinical interactions in humans.

Development of Biomarkers and Diagnostic Tools in Preclinical Research

In the landscape of advanced biomedical research, particularly in the field of neurodegenerative diseases, the development of reliable biomarkers and sensitive diagnostic tools is paramount. Preclinical research serves as the foundation for these advancements, enabling the validation of new therapeutic agents and the identification of biological markers that can track disease progression and treatment response. Stable isotope-labeled compounds, such as this compound, play a critical, though often indirect, role in this process. Their application in sophisticated analytical techniques allows for the precise quantification of drug candidates in biological systems, which is essential when assessing their impact on key pathological markers.

This compound in the Assessment of Biological Markers Related to Neurodegeneration (e.g., Amyloid-beta, Tau)

The neuropathological hallmarks of Alzheimer's disease (AD) include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. frontiersin.org Consequently, Aβ and tau are primary targets for therapeutic intervention and key biomarkers in preclinical research. Studies investigating the effects of acetylcholinesterase inhibitors like donepezil on these markers are crucial for understanding their potential disease-modifying capabilities beyond symptomatic relief. nih.govnih.gov

In this context, this compound serves as an indispensable tool for bioanalytical quantification. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of a SIL-IS is the gold standard for quantitative bioanalysis due to its chemical and physical similarity to the analyte (the non-deuterated drug, donepezil). By adding a known quantity of this compound to biological samples (e.g., plasma, cerebrospinal fluid, or brain tissue homogenates) from preclinical models, researchers can accurately and precisely measure the concentration of the administered donepezil. plos.org

This accurate quantification is critical when evaluating the pharmacokinetic/pharmacodynamic (PK/PD) relationship between donepezil and its effects on Aβ and tau pathology. For instance, preclinical studies in transgenic mouse models of AD have explored whether treatment with donepezil can lead to a reduction in brain Aβ levels. nih.gov To confidently correlate a change in Aβ levels with the drug's presence, researchers must be able to measure the exact concentration of donepezil in the relevant tissues. This compound makes this measurement robust and reliable, correcting for any variability during sample preparation and analysis. plos.org